Pannosanol
Description
Pannosanol is a halogenated sesquiterpenoid first isolated from the Malaysian red macroalga Laurencia pannosa . Its structure features an unusual rearranged chamigrane skeleton, characterized by a unique carbon framework derived from chamigrane-type sesquiterpenes but with distinct stereochemical modifications . Spectroscopic methods (¹H NMR, ¹³C NMR, 2D NMR) confirmed its chlorinated nature and absolute configuration . This compound exhibits potent antibacterial activity against marine bacteria, particularly Gram-positive strains . This bioactivity is attributed to its halogenation and structural complexity, which enhance membrane permeability and target interactions .
Properties
Molecular Formula |
C15H24BrClO |
|---|---|
Molecular Weight |
335.71 g/mol |
IUPAC Name |
(2S,5R,6R,9R,10R)-10-bromo-9-chloro-2,5,9-trimethyl-1-methylidenespiro[5.5]undecan-5-ol |
InChI |
InChI=1S/C15H24BrClO/c1-10-5-6-14(4,18)15(11(10)2)8-7-13(3,17)12(16)9-15/h10,12,18H,2,5-9H2,1,3-4H3/t10-,12+,13+,14+,15+/m0/s1 |
InChI Key |
VKWTTYZSKBUTGI-URWOTSEESA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]([C@]2(C1=C)CC[C@@]([C@@H](C2)Br)(C)Cl)(C)O |
Canonical SMILES |
CC1CCC(C2(C1=C)CCC(C(C2)Br)(C)Cl)(C)O |
Synonyms |
pannosanol |
Origin of Product |
United States |
Comparison with Similar Compounds
Pannosane
- Source: Co-isolated with pannosanol from Laurencia pannosa .
- Structure : Shares the rearranged chamigrane skeleton but differs in hydroxylation and stereochemistry at specific carbons (e.g., C-3) .
- Bioactivity: Similar antibacterial profile to this compound but with marginally reduced potency, likely due to differences in halogenation or hydroxyl group placement .
Concinndiol and Rotanin A
- Source : Isolated from Laurencia obtusa .
- Structure: Non-rearranged chamigrane derivatives. Concinndiol serves as a biosynthetic precursor to this compound-like compounds, as inferred from shared Δδ values (<0.40 ppm) at key carbons .
- Bioactivity: Limited direct antibacterial data, but biosynthetic relevance highlights their role in generating structurally complex metabolites like this compound .
Scopariol and Isorigidol
- Source : Derived from Laurencia scoparia .
- Structure: β-chamigrene derivatives lacking the rearranged skeleton. Scopariol features bromine substitutions, contrasting with this compound’s chlorination .
- Bioactivity : Exhibits anthelmintic activity rather than antibacterial effects, illustrating how halogenation and skeletal differences alter biological targets .
Comparison with Functionally Similar Compounds
Puertitols and 9-Deoxyelatol
- Source : Laurencia spp. .
- Structure: Brominated sesquiterpenes with non-rearranged chamigrane or eudesmane frameworks.
- Bioactivity: Broad-spectrum antimicrobial activity, including against Staphylococcus aureus. Their potency parallels this compound but with greater efficacy against Gram-negative bacteria due to bromine’s larger atomic radius enhancing membrane disruption .
Luzonensol and 3-Bromobarekoxide
- Source : Laurencia luzonensis .
- Structure : Luzonensol is a brominated sesquiterpene; 3-bromobarekoxide is a diterpene with trans ring junctions.
- Bioactivity: Luzonensol’s activity is unspecified, while 3-bromobarekoxide’s trans configuration enhances stability and bioactivity compared to non-halogenated analogs .
Key Structural and Functional Differences (Table 1)
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